

Technical Support Center: Improving Sublimation Fastness of Disperse Red 60 on Polyester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperse Red 60**

Cat. No.: **B082247**

[Get Quote](#)

This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the sublimation fastness of C.I. **Disperse Red 60** when dyeing polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it critical for polyester dyed with **Disperse Red 60**?

A1: Sublimation fastness refers to the resistance of a dyed fabric to color loss or transfer to other materials when subjected to heat.^[1] Disperse dyes like **Disperse Red 60** can transition directly from a solid to a gaseous state (sublimate) at high temperatures, which are often used in post-dyeing processes like heat setting (180°C - 210°C).^{[1][2]} Poor sublimation fastness can lead to several problems, including:

- Color fading or changes in the original shade.^[3]
- Staining of adjacent fabrics or equipment during processing, storage, or ironing.^{[3][4]}
- Reduced overall quality and performance of the final textile product.^[1]

Q2: What are the general fastness properties of **Disperse Red 60**?

A2: **Disperse Red 60** is an anthraquinone dye known for its brilliant red shade.^[5] It is generally considered a high-energy dye with good overall fastness properties, making it suitable for applications requiring high

performance. However, like all disperse dyes, its sublimation fastness is highly dependent on proper application and finishing processes.

Q3: What key factors influence the sublimation fastness of **Disperse Red 60**? A3: Several factors during the dyeing and finishing process can significantly impact the final sublimation fastness:

- Dyeing Temperature and Time: Ensuring the dye fully penetrates and fixes within the polyester fiber is crucial. This is typically achieved with high-temperature dyeing methods (e.g., 130°C).[6][7]
- Reduction Clearing: This post-dyeing cleaning step is essential for removing unfixed dye from the fiber surface, which is a primary cause of poor sublimation fastness.[1][8][9]
- Heat Setting Temperature: The temperature and duration of final heat treatments can cause the dye to sublime.[2][10]
- Finishing Agents: Certain chemical finishes, especially cationic softeners, can promote dye migration and reduce fastness.[1][2]

Q4: How does reduction clearing work to improve sublimation fastness? A4: Reduction clearing is a critical after-treatment process that removes unfixed disperse dye particles from the surface of polyester fibers.[1][8] This surface dye is not securely bonded and is the main contributor to poor sublimation and wash fastness.[1] The process uses a reducing agent, such as sodium hydrosulfite, and an alkali, like caustic soda, to chemically break down the surface dye, making it colorless and more water-soluble so it can be easily washed away.[1][6] By eliminating this loose dye, the potential for it to sublime during subsequent heat treatments is significantly reduced.[1][9]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Poor sublimation fastness (staining on adjacent fabric) after heat setting.	<p>1. Inadequate Reduction Clearing: Unfixed dye remaining on the fiber surface is the most common cause.[1]</p> <p>2. Excessive Heat Setting Temperature/Time: The heat setting conditions are too high or too long, causing even the fixed dye to sublime.[2][10]</p> <p>3. Inappropriate Finishing Agents: Certain softeners (especially cationic types) can promote dye migration to the surface.[1][2]</p>	<p>1. Optimize Reduction Clearing: Ensure a thorough reduction clearing step is performed. For medium-to-dark shades, a treatment at 70-80°C for 15-30 minutes is typical.[6][11] For very dark shades, a second clearing process may be necessary.[11]</p> <p>2. Adjust Heat Setting Parameters: Lower the heat setting temperature to the minimum required for fabric stability (e.g., 180°C) and reduce the dwell time.[1][10]</p> <p>3. Select Appropriate Auxiliaries: Avoid cationic softeners. Opt for non-ionic or weakly cationic alternatives that have minimal impact on dye migration.[1]</p>
Color changes or fading after final heat treatment.	<p>1. Thermal Migration: The heat treatment causes dye molecules to move from the core of the fiber to the surface. [12][13]</p> <p>2. Dye Selection: While Disperse Red 60 is a high-energy dye, extremely high temperatures can still affect it.</p>	<p>1. Control Heat Treatment: Precisely control the temperature and duration of heat setting. Heat treatment below 130°C shows minimal dye migration, which increases significantly above 160°C.[13]</p> <p>2. Pre-Heat Setting: Consider heat setting the fabric before dyeing to stabilize the fiber structure, which can improve dye uptake and fastness.[3]</p> <p>[10]</p>

Poor rubbing (crocking) fastness after finishing.

Dye Migration to Surface: This is a direct result of thermomigration, where dye that has moved to the fiber surface is easily abraded.[\[14\]](#)

Implement Solutions for Thermal Migration: The solutions are the same as for preventing sublimation. A thorough reduction clearing is the most effective measure. Additionally, review and optimize finishing chemicals and heat treatment conditions.
[\[14\]](#)

Inconsistent fastness results between lab and bulk production.

Process Parameter Variation: Differences in liquor ratio, heating/cooling rates, pH control, and water hardness can affect dye fixation and clearing efficiency.

Standardize Processes: Ensure all parameters (temperature, time, pH, chemical concentrations) are strictly controlled and documented for both lab and production scales. Use softened water to avoid interference from mineral ions.
[\[6\]](#)[\[15\]](#)

Data Presentation

Table 1: Typical Fastness Properties of **Disperse Red 60**

Fastness Property	Test Method	Rating (Scale 1-5)
Light Fastness	ISO 105-B02	7
Washing Fastness (Staining)	ISO 105-C06	5
Washing Fastness (Change)	ISO 105-C06	4-5
Sublimation Fastness (180°C, 30s)	ISO 105-P01	5
Rubbing Fastness (Dry)	ISO 105-X12	4-5
Rubbing Fastness (Wet)	ISO 105-X12	4-5

Note: Ratings are typical and can vary based on the depth of shade and specific processing conditions.[16]

Table 2: Effect of Heat Setting Temperature on Sublimation Fastness

Heat Setting Temperature	Dwell Time	Sublimation Fastness (Staining, Grey Scale)
180°C	30 seconds	4-5
190°C	30 seconds	4
200°C	30 seconds	3-4
210°C	30 seconds	3

Note: This table provides illustrative data. Actual results will depend on dye concentration, fabric type, and the effectiveness of the reduction clearing process.

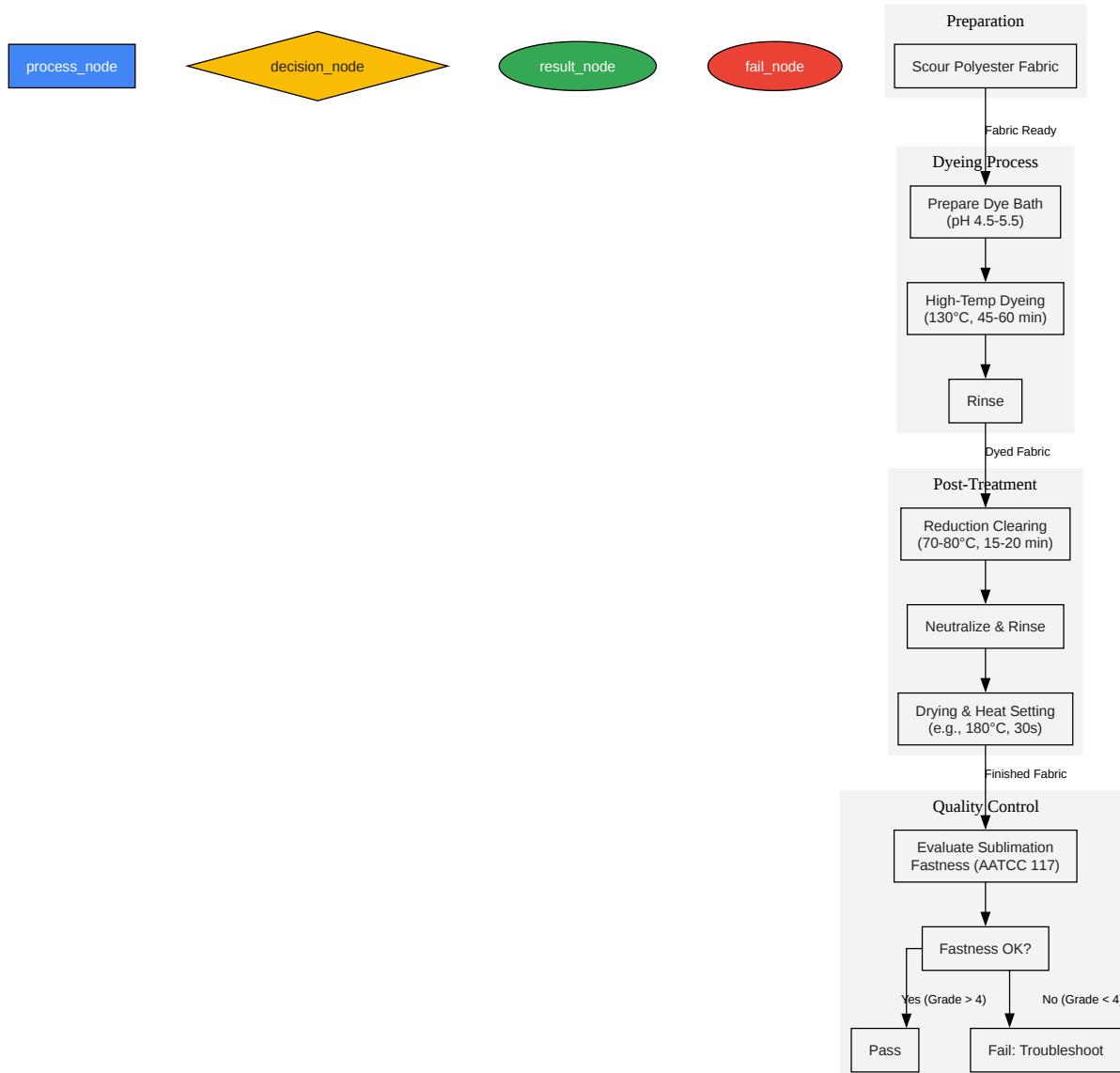
Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

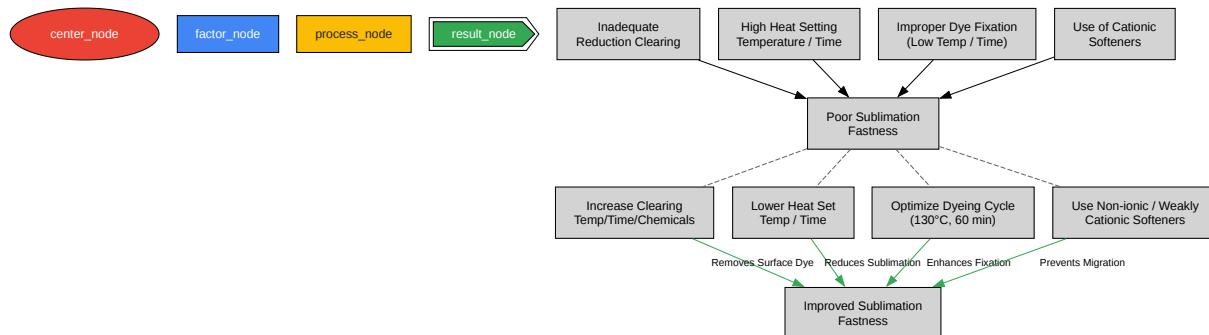
- Fabric Preparation: Scour the polyester fabric to remove oils, sizing agents, and other impurities. An alkaline scour with a detergent and soda ash is recommended.[6]
- Dye Bath Preparation:
 - Set the liquor-to-goods ratio (e.g., 10:1).
 - Add a dispersing agent (e.g., 1 g/L).[1]
 - Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.[1][6]
 - Prepare a dispersion of **Disperse Red 60** (e.g., 2% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding warm water. Add this to the dye bath.
- Dyeing Cycle:

- Introduce the polyester fabric into the dye bath at approximately 60°C.
- Increase the temperature to 130°C at a rate of 1.5°C per minute.[1]
- Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration and fixation.[1][7]
- Cool the dye bath slowly to 70-80°C before draining.[6]
- Rinse the fabric thoroughly.

Protocol 2: Reduction Clearing


- Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio.
- Chemical Addition:
 - Caustic Soda (NaOH): 1-2 g/L.[6]
 - Sodium Hydrosulfite (Na₂S₂O₄): 1-2 g/L.[6]
- Treatment:
 - Introduce the dyed and rinsed fabric into the reduction clearing bath at 70-80°C.[6]
 - Treat for 15-20 minutes.[1]
- Rinsing and Neutralization:
 - Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold rinse.
 - Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.[1]
 - Perform a final cold rinse.

Protocol 3: Evaluation of Sublimation Fastness (AATCC 117 / ISO 105-P01)


- Apparatus: Use a scorch or sublimation fastness tester with heated plates.[17][18]

- Specimen Preparation: Cut a piece of the dyed fabric (e.g., 40 x 100 mm) and an adjacent piece of undyed white polyester fabric of the same size.[19]
- Test Procedure:
 - Place the dyed specimen on top of the white adjacent fabric.
 - Place the composite specimen between the heating plates of the tester.
 - Set the temperature (e.g., 180°C, 210°C) and time (e.g., 30 seconds) according to the standard or specific end-use requirement.[3][19]
 - Close the plates to apply heat without heavy pressure.[17]
- Evaluation:
 - After the specified time, remove the composite specimen and allow it to cool.
 - Evaluate the degree of staining on the white polyester fabric using the ISO Grey Scale for Staining. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining. [20]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing polyester and testing sublimation fastness.

[Click to download full resolution via product page](#)

Caption: Key factors and solutions for poor sublimation fastness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. fyitester.com [fyitester.com]
- 3. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes
[dyeingworld1.blogspot.com]
- 4. Making sure you're not a bot! [tib.eu]

- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. autumnchem.com [autumnchem.com]
- 7. textilelearner.net [textilelearner.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. pacifictexchem.in [pacifictexchem.in]
- 10. How to improve the sublimation fastness of dyes? - Dyeing-pedia - Hangzhou Tianshun Chem Co.,Ltd [china-dyestuff.com]
- 11. textileflowchart.com [textileflowchart.com]
- 12. Sublimation Fastness of Disperse Dyes - Knowledge [colorfuldyes.com]
- 13. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. China Disperse Red 60 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tianshun Chem Co.,Ltd [dyechemical.com]
- 17. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 18. Color Fastness Tester to Scorch and Sublimation | DaRong Tester [darongtester.com]
- 19. textilelearner.net [textilelearner.net]
- 20. How to improve sublimation fastness? - TIANKUN Dye Manufacturer & Supplier [tianshunchemical.com]
- To cite this document: BenchChem. [Technical Support Center: Improving Sublimation Fastness of Disperse Red 60 on Polyester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082247#improving-sublimation-fastness-of-disperse-red-60-on-polyester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com